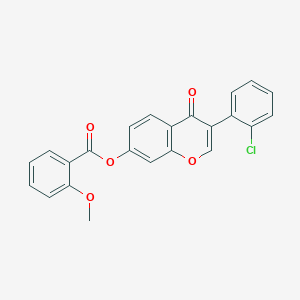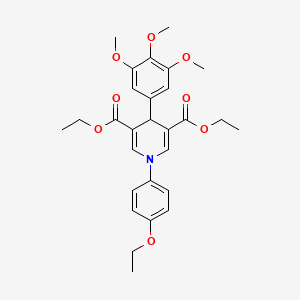![molecular formula C23H18N4OS B11650203 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11650203.png)
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a unique structure combining acenaphthene, triazine, and acetamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with acenaphthene, which undergoes nitration, reduction, and cyclization to form the acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl core. This intermediate is then reacted with 2,3-dimethylaniline and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thioethers.
Applications De Recherche Scientifique
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially modulating cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another triazine-based compound with applications in coordination chemistry.
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate: A structurally similar compound with different functional groups.
Uniqueness
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide is unique due to its combination of acenaphthene, triazine, and acetamide moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H18N4OS |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetamide |
InChI |
InChI=1S/C23H18N4OS/c1-13-6-3-11-18(14(13)2)24-19(28)12-29-23-25-21-16-9-4-7-15-8-5-10-17(20(15)16)22(21)26-27-23/h3-11H,12H2,1-2H3,(H,24,28) |
Clé InChI |
FBPTUGZJBCUOGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-benzimidazol-1-yl)-N'-[(Z)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B11650123.png)
![2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B11650131.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650132.png)
![ethyl 3-amino-1-sulfanylidene-6,7-dihydro-5H-cyclopenta[c]thiopyran-4-carboxylate](/img/structure/B11650136.png)


![11-(3-bromo-4-fluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650146.png)
![(6Z)-6-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650151.png)

![3-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11650158.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11650167.png)

![Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate](/img/structure/B11650189.png)
![3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11650194.png)
